![molecular formula C15H13N3O2 B7527210 1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MPO and has shown promising results in various studies.
作用機序
MPO binds to specific proteins through hydrogen bonding and hydrophobic interactions. This binding causes a conformational change in the protein, which can be detected through changes in fluorescence. The exact mechanism of action of MPO is still being studied, but it is thought to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
MPO has been shown to have minimal toxicity and is well tolerated by cells and animals. Studies have shown that MPO does not affect cell viability or cause any significant changes in cell behavior. Additionally, MPO has been shown to have minimal effects on physiological processes in animals.
実験室実験の利点と制限
One of the main advantages of MPO is its ability to selectively bind to specific proteins, making it a valuable tool for studying protein-protein interactions. Additionally, MPO is highly fluorescent, making it easy to detect binding events. However, one limitation of MPO is that it requires specific conditions for binding, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of MPO in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems, such as in the study of diseases like cancer. Additionally, MPO may have potential as a diagnostic tool for certain diseases, as it has been shown to selectively bind to cancer cells. Further research is needed to fully understand the potential applications of MPO in scientific research.
合成法
The synthesis of MPO involves the reaction of 2-acetylpyridine with 2-amino-5-methylbenzyl alcohol in the presence of sulfuric acid. The resulting product is then reacted with hydrazine hydrate to form the final compound, MPO.
科学的研究の応用
MPO has been used in several scientific research studies due to its potential as a fluorescent probe. This compound has been shown to selectively bind to certain proteins and has been used to study protein-protein interactions in vitro. Additionally, MPO has been used to study the behavior of cells in vivo and has shown potential as a diagnostic tool for cancer.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-4-2-3-5-12(11)8-18-9-13(6-7-14(18)19)15-17-16-10-20-15/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMZVCIAJYLCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
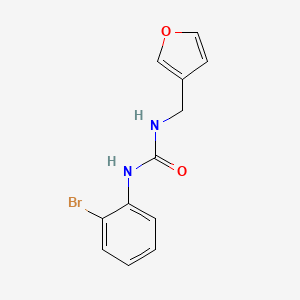
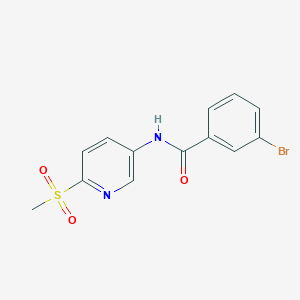
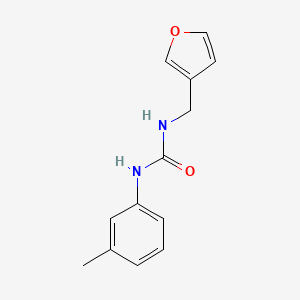
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)


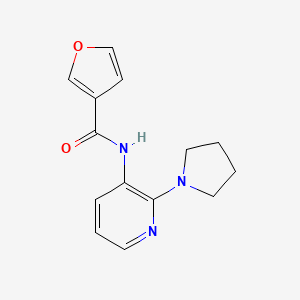
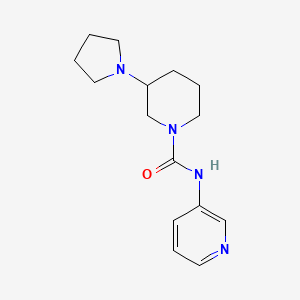

![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)